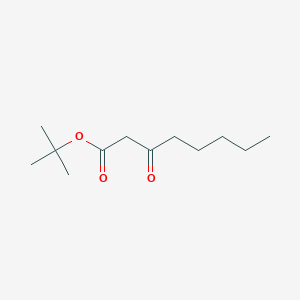

3-Oxooctanoic acid t-butyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 3-oxooctanoate |

InChI |

InChI=1S/C12H22O3/c1-5-6-7-8-10(13)9-11(14)15-12(2,3)4/h5-9H2,1-4H3 |

InChI Key |

TVJTYAVGPKFLSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways to 3 Oxooctanoic Acid Tert Butyl Ester and Its Analogues

Direct Esterification and Transesterification Strategies for tert-Butyl Ester Formation

The introduction of the sterically hindered tert-butyl group onto a carboxylic acid requires specific methodologies due to the challenges associated with direct esterification.

Direct esterification of a carboxylic acid with tert-butanol (B103910) is a common approach for forming tert-butyl esters. thieme.de This reaction is typically acid-catalyzed, often using strong acids like sulfuric acid. thieme.dethieme-connect.com However, the high reactivity of tert-butanol under acidic conditions can lead to dehydration, forming isobutylene (B52900), which presents a challenge in achieving high yields. asianpubs.org To circumvent this, alternative methods have been developed. One such method involves the reaction of the carboxylic acid with isobutene gas in the presence of an acid catalyst. thieme-connect.comjustia.com Another approach utilizes tert-butyl acetate (B1210297) as both a solvent and a tert-butylating agent, catalyzed by an acid like perchloric acid or bis(trifluoromethanesulfonyl)imide. organic-chemistry.orgnih.gov

Heterogeneous catalysts, such as ion-exchange resins, zeolites, and supported heteropolyacids, offer a more environmentally benign alternative to homogeneous acid catalysts for the esterification of tert-butanol. asianpubs.org These solid acid catalysts can be easily separated from the reaction mixture and reused, and they often exhibit high activity and selectivity with reduced dehydration of the tert-butanol. asianpubs.org For instance, silicotungstic acid supported on bentonite (B74815) has been shown to be an effective catalyst for the esterification of tert-butanol with acetic acid, achieving high yields of tert-butyl acetate. asianpubs.org

A variety of reagents have been developed to facilitate the tert-butylation of carboxylic acids under milder conditions. These reagents often circumvent the need for strong acids and high temperatures. Common tert-butylating agents include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), Boc₂O is a widely used reagent for the tert-butylation of carboxylic acids. thieme-connect.com

Tert-butyl 2,2,2-trichloroacetimidate : This reagent, used in the presence of a catalytic amount of a Lewis acid such as boron trifluoride etherate, provides an efficient method for preparing tert-butyl esters. researchgate.net

N,N-Dimethylformamide di-tert-butyl acetal (B89532) : This acetal can directly react with carboxylic acids to form the corresponding tert-butyl ester. thieme-connect.comchemicalbook.com

Tert-butyl acetoacetate (B1235776) : Gentle warming of a carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid can produce tert-butyl esters. researchgate.net

A recent development involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. thieme-connect.comorganic-chemistry.org This method has proven to be efficient for the tert-butylation of various carboxylic acids, offering faster reaction times and higher yields compared to some conventional methods. thieme.deorganic-chemistry.org

| Reagent | Catalyst/Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | thieme-connect.com |

| Tert-butyl 2,2,2-trichloroacetimidate | Boron trifluoride etherate | researchgate.net |

| N,N-Dimethylformamide di-tert-butyl acetal | Heat | thieme-connect.comchemicalbook.com |

| Tert-butyl acetoacetate | Catalytic acid, gentle warming | researchgate.net |

| Tert-butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | thieme-connect.comorganic-chemistry.org |

| Isobutene | Acid catalyst | thieme-connect.comjustia.com |

Beta-Keto Ester Construction via Carbon-Carbon Bond Forming Reactions

An alternative synthetic strategy involves the construction of the β-keto ester functionality itself through the formation of a new carbon-carbon bond.

The Claisen condensation is a fundamental reaction in organic chemistry for the synthesis of β-keto esters. libretexts.orglibretexts.org This reaction involves the condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. libretexts.orgjove.com A strong, non-nucleophilic base, such as an alkoxide corresponding to the ester's alcohol portion, is typically used to prevent transesterification. libretexts.orglibretexts.org The reaction proceeds through the formation of a resonance-stabilized enolate, which then attacks the carbonyl carbon of the second ester molecule. jove.com

A "crossed" Claisen condensation, involving two different esters, can also be employed. libretexts.orglibretexts.org To avoid a complex mixture of products, this is typically performed when one of the esters lacks α-hydrogens and can therefore only act as the electrophile. libretexts.orglibretexts.org A more recent and highly selective method is the titanium-mediated crossed Claisen condensation, which allows for the reaction between a 1:1 mixture of esters and acid chlorides, or even carboxylic acids, to produce a variety of β-keto esters in good yields. acs.org

Diketene (B1670635) and its equivalents serve as versatile building blocks for the synthesis of β-keto esters. The reaction of an alcohol, such as tert-butanol, with diketene can lead to the formation of the corresponding acetoacetate ester. This can then be further elaborated to introduce the desired alkyl chain at the α-position.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is another valuable reagent for the synthesis of β-keto esters. orgsyn.org It can be acylated at the C5 position with an acyl chloride or an activated carboxylic acid. The resulting acyl-Meldrum's acid derivative can then be reacted with an alcohol, like tert-butanol, to yield the desired β-keto ester upon heating, which causes ring-opening and decarboxylation. This method offers a controlled way to construct the β-keto ester framework. orgsyn.org

Chemo- and Regioselective Synthesis of 3-Oxooctanoic Acid tert-Butyl Ester

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like 3-oxooctanoic acid tert-butyl ester, especially when multiple reactive sites are present in the starting materials or intermediates.

In the context of Claisen-type condensations, regioselectivity is a key consideration when unsymmetrical ketones or esters are used as starting materials. The choice of base and reaction conditions can influence which α-proton is removed, thus directing the site of C-C bond formation. For instance, using a sterically hindered base can favor the deprotonation of a less hindered α-carbon.

Chemoselectivity becomes important when other functional groups are present in the molecule. For example, when performing a tert-butylation reaction on a molecule containing both a carboxylic acid and another potentially reactive group (e.g., a hydroxyl group), the choice of reagent and conditions must be carefully selected to ensure only the carboxylic acid is esterified. The use of protecting groups can also be a valuable strategy to achieve the desired chemoselectivity.

The titanium-mediated crossed Claisen condensation demonstrates excellent selectivity, allowing for the direct coupling of a specific ester and acid chloride (or carboxylic acid) without significant self-condensation products. acs.org This high degree of selectivity is a significant advantage for the controlled synthesis of specific β-keto esters like 3-oxooctanoic acid tert-butyl ester.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of 3-Oxooctanoic Acid tert-Butyl Ester

The synthesis of chiral derivatives of 3-oxooctanoic acid tert-butyl ester, where specific stereoisomers are formed in preference to others, relies on advanced asymmetric catalytic methods. These strategies are designed to control the formation of new stereocenters, leading to products with high enantiomeric excess (ee) or diastereomeric ratio (dr). Key approaches include the asymmetric reduction of the keto group to produce chiral β-hydroxy esters and the enantioselective functionalization of the α-carbon.

One of the most powerful techniques for generating chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto ester. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands. For instance, iridium and rhodium complexes bearing chiral ferrocenyl P,N,N-ligands have been successfully employed for the asymmetric hydrogenation of a variety of β-keto esters, affording the corresponding β-hydroxy esters with excellent enantioselectivities, in some cases up to 95% ee. rsc.orgresearchgate.net

Organocatalysis provides a metal-free alternative for the synthesis of chiral β-keto ester derivatives. Chiral primary amines have been shown to catalyze reactions such as α-hydrazination and Robinson annulation on β-keto esters with high enantioselectivity. Furthermore, cinchona alkaloid derivatives are effective catalysts for the phase-transfer-catalyzed α-alkylation of β-keto esters, yielding α-substituted products with high enantiomeric excess. rsc.orgnih.gov These catalysts create a chiral environment around the substrate, directing the approach of the electrophile to one face of the enolate intermediate.

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral β-hydroxy esters. Enzymes, such as dehydrogenases and reductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae) and specific bacteria (Aromatoleum aromaticum, Lactobacillus brevis), can reduce the keto group of β-keto esters with exceptional enantioselectivity. nih.govnih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a range of β-keto esters to their corresponding (S)-β-hydroxy esters with high enantiomeric excess. nih.gov Similarly, alcohol dehydrogenase from Lactobacillus brevis has been employed in the regio- and enantioselective reduction of β,δ-diketo esters. nih.gov

The diastereoselective synthesis of derivatives, particularly those with a substituent at the α-position, involves controlling the formation of a second stereocenter relative to an existing one. This is often achieved through the diastereoselective reduction of α-substituted β-keto esters. The choice of reducing agent and reaction conditions can favor the formation of either the syn or anti diastereomer of the resulting β-hydroxy ester.

Below are tables detailing research findings for the enantioselective and diastereoselective synthesis of chiral derivatives analogous to 3-oxooctanoic acid tert-butyl ester.

Enantioselective Synthesis of Chiral β-Hydroxy Esters via Asymmetric Reduction

This table summarizes the asymmetric reduction of β-keto esters to yield chiral β-hydroxy esters, a key transformation for producing chiral derivatives.

| Substrate | Catalyst/Biocatalyst | Product | Yield (%) | ee (%) | Reference |

| Various β-keto esters | Ir-ferrocenyl P,N,N-ligand complex | Corresponding β-hydroxy esters | Good to Excellent | up to 95 | rsc.orgresearchgate.net |

| 42 prochiral ketones and 11 β-keto esters | (S)-1-phenylethanol dehydrogenase (PEDH) | Corresponding (S)-alcohols | High | Excellent | nih.gov |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Alcohol dehydrogenase from Lactobacillus brevis | (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 72 | >99 | nih.gov |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Baker's yeast | (R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 50 | 90-94 | nih.gov |

| tert-Butyl 3,5-dioxo-heptanoate | recLBADH | (R)-tert-Butyl 5-hydroxy-3-oxoheptanoate | preparative scale | 98.1 | nih.gov |

Enantioselective α-Alkylation of β-Keto Esters

This table details the enantioselective alkylation of β-keto esters at the α-position, another critical method for creating chiral derivatives.

| Substrate | Catalyst | Alkylating Agent | Product | Yield (%) | ee (%) | Reference |

| Cyclic β-keto esters | Cinchona derivatives (phase-transfer catalyst) | Various halides | α-Alkylated β-keto esters | up to 98 | up to 98 | rsc.org |

| Cyclo β-keto esters | Quaternary ammonium (B1175870) salt from cinchonine (B1669041) (phase-transfer catalyst) | Alkyl halide | α-Alkylated β-keto esters | Moderate to Excellent | Not specified | nih.gov |

Chemical Reactivity and Advanced Transformations of 3 Oxooctanoic Acid Tert Butyl Ester

Reactivity of the Ketone Moiety

The ketone group in 3-oxooctanoic acid tert-butyl ester is a primary site for various chemical modifications, including stereoselective reductions and derivatizations.

The stereoselective reduction of the carbonyl group in β-keto esters like 3-oxooctanoic acid tert-butyl ester is a crucial transformation for the synthesis of optically active β-hydroxy esters, which are valuable chiral building blocks.

One effective method for this transformation is through biocatalysis. For instance, yeast can be used for the asymmetric reduction of β-keto esters. In a study on a similar compound, tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate, various yeasts were screened for their reduction effectiveness and stereoselectivity. It was found that Rhodotorula gracilis AS 2.499, after thermal pretreatment, exhibited the best performance. The optimal conditions for this bioreduction were determined to be a temperature of 30 °C, a pH of 6.0, a substrate concentration of 1 g/L, a yeast concentration of 100 g/L, and a reaction time of 48 hours. Under these conditions, the corresponding dihydroxy-hexanoate was obtained with a yield of 68.3% and a diastereomeric excess (d.e.) of 95.1%.

| Parameter | Optimal Condition |

| Temperature | 30 °C |

| pH | 6.0 |

| Substrate Concentration | 1 g/L |

| Yeast Concentration | 100 g/L |

| Reaction Time | 48 h |

| Result | Yield: 68.3%, d.e.: 95.1% |

Table 1: Optimal conditions for the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate using Rhodotorula gracilis AS 2.499.

The ketone functionality can undergo various derivatization reactions. For example, β-keto esters can react with a range of amines to form β-enamino esters. organic-chemistry.org The reaction of tert-butyl acetoacetate (B1235776) with unhindered primary amines can sometimes lead to the formation of enamines as byproducts, which can be minimized by adjusting reaction conditions such as dilution. chemicalbook.com

Furthermore, the active methylene (B1212753) group adjacent to the ketone allows for condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone. While specific examples with 3-oxooctanoic acid tert-butyl ester are not prevalent, the general reactivity of β-keto esters in such reactions is well-established. For instance, Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been successfully carried out. researchgate.netscielo.br

Reactivity at the Alpha-Methylene Carbon: Enolate Chemistry and Alkylation

The protons on the carbon atom situated between the ketone and the ester groups (the α-carbon) of 3-oxooctanoic acid tert-butyl ester are acidic. This acidity allows for the formation of a stabilized enolate anion upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The enolate generated from 3-oxooctanoic acid tert-butyl ester can be readily alkylated by reacting it with alkyl halides. This reaction is a powerful tool for introducing substituents at the α-position. The stereoselectivity of this alkylation can be controlled under certain conditions, for example, by using chiral auxiliaries or catalysts. A study on the stereoselective alkylation of chiral titanium(IV) enolates with tert-butyl peresters demonstrated excellent diastereoselectivity in the formation of alkylated adducts. researchgate.net

The reactivity of β-keto esters like 3-oxooctanoic acid tert-butyl ester makes them valuable components in multi-component reactions (MCRs). A prominent example is the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from a β-keto ester, an aldehyde, and urea or thiourea. tcichemicals.commdpi.com Tert-butyl acetoacetate, a structurally similar compound, is known to participate in this reaction. tcichemicals.com Another important MCR is the Hantzsch dihydropyridine synthesis, which also utilizes a β-keto ester as a key starting material. mdpi.com

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, can also involve β-keto esters. For instance, palladium-catalyzed domino decarboxylation-Michael addition of an allyl β-keto ester has been used to construct complex tetracyclic steroid skeletons. nih.gov

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group in 3-oxooctanoic acid tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions. This differential reactivity is highly valuable in multi-step organic synthesis.

A common method for the deprotection of tert-butyl esters is treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. Other milder acidic conditions can also be employed.

Beyond deprotection, the tert-butyl ester can be converted into other functional groups. For example, reaction with thionyl chloride (SOCl₂) can transform the tert-butyl ester into an acid chloride. tcichemicals.com This in-situ generated acid chloride can then be reacted with various alcohols or amines to form different esters or amides, respectively.

| Reagent | Transformation | Product |

| Trifluoroacetic Acid (TFA) | Deprotection | 3-Oxooctanoic acid |

| Thionyl Chloride (SOCl₂) | Conversion | 3-Oxooctanoyl chloride |

Table 2: Selected transformations of the tert-butyl ester moiety.

Selective Deprotection Under Acidic or Catalytic Conditions

The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its stability under many reaction conditions. However, its removal, or deprotection, can be achieved selectively under specific acidic or catalytic environments.

Acidic Conditions: Strong Brønsted acids are commonly employed for the deprotection of tert-butyl esters. Trifluoroacetic acid (TFA) is a standard reagent for this transformation. The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) gas. acs.orgresearchgate.net This process is, in principle, catalytic in TFA. acs.org In the presence of scavengers, TFA and the scavenger compete to react with the tert-butyl cations. researchgate.net Kinetic studies have shown that isobutene can react with TFA to yield tert-butyl trifluoroacetate, suggesting that isobutene may not escape during the reaction. researchgate.net

Aqueous phosphoric acid has been presented as a milder, environmentally benign alternative for the deprotection of tert-butyl esters, demonstrating high yields and convenient workup procedures. nih.govnih.gov

Lewis Acid and Catalytic Conditions: Various Lewis acids can also facilitate the selective deprotection of tert-butyl esters. For instance, Zinc Bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups like PhF protected amines. orgsyn.orgresearchgate.netorganic-chemistry.org Similarly, the Cerium(III) chloride (CeCl₃·7H₂O)-Sodium Iodide (NaI) system in refluxing acetonitrile can selectively cleave tert-butyl esters while preserving N-Boc groups, a reversal of the usual selectivity seen with strong acids. youtube.com

Recent advancements have introduced novel catalytic methods for milder deprotection. A combination of the tris-4-bromophenylamminium radical cation (often referred to as magic blue, MB•+) and triethylsilane catalytically cleaves the C-O bond of tert-butyl esters in high yields under gentle conditions. nih.govnih.govresearchgate.net Another mild catalytic method involves the use of Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), which acts as a slow-release source of trifluoromethanesulfonic acid (TfOH), effecting de-tert-butylation. organic-chemistry.org

| Deprotection Method | Reagent/Catalyst | Conditions | Key Features |

| Strong Acid | Trifluoroacetic acid (TFA) | Neat or in solvent (e.g., CH₂Cl₂) | Forms isobutylene gas; can be catalytic. acs.orgresearchgate.net |

| Mild Acid | Aqueous Phosphoric Acid | Water | Environmentally benign, high yielding. nih.govnih.gov |

| Lewis Acid | ZnBr₂ | Dichloromethane | Chemoselective; compatible with some other acid-labile groups. orgsyn.orgresearchgate.net |

| Lewis Acid System | CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Reverses typical selectivity with N-Boc groups. youtube.com |

| Radical Cation | Magic Blue (MB•+) / Triethylsilane | - | Mild, catalytic, high yields. nih.govresearchgate.net |

| Catalytic | Cu(OTf)₂ | CH₂Cl₂ | Mild, slow release of strong acid. organic-chemistry.org |

Transesterification Processes and Mechanistic Insights

Transesterification is a crucial transformation for modifying esters and is particularly useful for β-keto esters. This process allows for the conversion of 3-oxooctanoic acid tert-butyl ester into other esters by reacting it with various alcohols in the presence of a catalyst. The reaction is often selective for β-keto esters over other ester types, such as simple, α-keto, or γ-keto esters.

Catalysts and Conditions: A range of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be used for the transesterification of β-keto esters.

Boric acid is an environmentally friendly catalyst that has been successfully used for the transesterification of β-keto esters with primary and secondary alcohols. A silica-supported boric acid catalyst has also been developed for efficient transesterification under solvent-free conditions.

Iodine serves as a simple and effective catalyst for this transformation.

Niobium oxide has been reported as a catalyst for the rapid transesterification of β-keto esters.

Boron-based Lewis acids , such as 3-nitrobenzeneboronic acid and tris(pentafluorophenyl)borane (B(C₆F₅)₃), are effective catalysts.

Mechanistic Insights: Two primary mechanisms are proposed for the transesterification of β-keto esters.

Acylketene Intermediate: This pathway involves the formation of a highly reactive acylketene intermediate.

Chelation-Assisted Mechanism: A more widely accepted mechanism involves the formation of a 6-membered transition state. In this pathway, the catalyst (often a Lewis acid like boron) coordinates with both the keto and ester carbonyl oxygen atoms. This chelation facilitates the nucleophilic attack of the alcohol. Experimental evidence, such as the failure of phenols, thiophenols, and sterically hindered tert-butyl alcohol to react under certain boric acid-catalyzed conditions, supports the six-membered boronate intermediate over the acylketene pathway. The reaction is typically irreversible when converting from a small alkyl ester (like methyl or ethyl) to a larger one.

| Catalyst | Alcohol Scope | Conditions | Proposed Mechanism |

| Boric Acid / SiO₂–H₃BO₃ | Primary, secondary, allylic, benzylic | Solvent-free | Six-membered boronate intermediate |

| Iodine | Various | - | - |

| Niobium Oxide | Various | Rapid | - |

| Arylboronic acids | Various | 2.5 mol% loading | Chelation via 6-membered transition state |

| B(C₆F₅)₃ | α-Aryl α-diazoesters | Mild | - |

Chelation-Assisted Reactivity and Functionalization

The presence of the 1,3-dicarbonyl moiety in 3-oxooctanoic acid tert-butyl ester allows for chelation to metal centers, which can be exploited to direct and facilitate various functionalization reactions. This chelation is a key aspect of its reactivity, as seen in the transesterification mechanism involving a 6-membered transition state with a Lewis acid catalyst.

However, compared to other directing groups, ketones and esters are considered to have low σ-chelation ability. This can be a challenge in transition-metal-catalyzed C-H functionalization reactions, where carboxylate species might outcompete the substrate for coordination to the metal. To overcome this, strategies have been developed to enhance catalyst-substrate binding. One approach involves using a strong Brønsted acid additive and specific ligand designs (like mono-protected amino neutral amide ligands) to create and maintain a cationic Palladium(II) intermediate. This cationic character helps to offset the energetic cost of binding to the weakly chelating β-keto ester.

This strategy has enabled the direct functionalization of methyl β-C-H bonds in ketones and esters without the need for external directing groups, demonstrating the potential of weak σ-chelation-directed reactions.

Cyclization and Rearrangement Pathways of 3-Oxooctanoic Acid tert-Butyl Ester Analogues

Analogues of 3-oxooctanoic acid tert-butyl ester can undergo a variety of cyclization and rearrangement reactions to form complex cyclic structures.

Dieckmann Condensation: This intramolecular Claisen condensation is a classic method for forming cyclic β-keto esters, typically 5- or 6-membered rings, from diesters under basic conditions.

Palladium-Catalyzed Reactions: Allylic esters of β-keto acids are versatile precursors for various transformations. Palladium-catalyzed oxidative addition followed by decarboxylation generates π-allylpalladium enolates. nih.gov These intermediates can then undergo intramolecular reactions, such as aldol (B89426) condensations, to yield cyclic products under neutral conditions. nih.gov

Prins Cyclization: The reaction of a ketone with an alkene like 3-butene-1-ol in the presence of a strong acid (e.g., methanesulfonic acid) can lead to the formation of spirocyclic ethers through a Prins cyclization pathway.

Semipinacol Rearrangement: N-protected γ-amino β-keto esters can be synthesized from amino aldehydes and ethyl diazoacetate, facilitated by tin(II) chloride. This reaction proceeds through a semipinacol rearrangement mechanism.

Zinc Carbenoid-Mediated Homologation: β-keto esters can react with zinc carbenoids to form γ-keto esters. The proposed mechanism involves the formation of a donor-acceptor cyclopropane intermediate which then fragments. researchgate.net

Oxidative Stability and Degradation Mechanisms of Beta-Keto Esters

The stability of β-keto esters like 3-oxooctanoic acid tert-butyl ester towards oxidation is dependent on the specific reagents and conditions employed. The tert-butyl ester group itself is generally stable to a range of oxidizing agents. However, the dicarbonyl moiety can be susceptible to specific oxidative and degradative pathways.

Oxidative Cleavage: A significant oxidative degradation pathway for β-keto esters is oxidative cleavage. Treatment with strong oxidizing agents can cleave the Cα-Cβ bond. For example, a system of Oxone and aluminum trichloride in an aqueous medium has been reported to facilitate the oxidative cleavage of various β-keto esters to yield α-keto esters. acs.org The proposed mechanism involves the formation of α-hydroxy dicarbonyl compounds, which are then further oxidized.

Peroxidation: In the presence of a suitable catalyst, such as a cinchona-derived organocatalyst, γ,δ-unsaturated β-keto esters can undergo asymmetric peroxidation with peroxides like tert-butyl hydroperoxide (TBHP). nih.gov This reaction introduces a peroxy group at the δ-position, representing a controlled oxidative transformation rather than complete degradation. nih.gov

Hydrolysis and Decarboxylation: A primary non-oxidative degradation pathway for β-keto esters is hydrolysis followed by decarboxylation. Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. nih.gov Beta-keto acids are often unstable and readily undergo decarboxylation upon gentle heating, losing carbon dioxide to form a ketone. This decarboxylation proceeds through a cyclic transition state.

| Degradation Pathway | Reagents/Conditions | Product(s) |

| Oxidative Cleavage | Oxone / AlCl₃ | α-Keto ester |

| Asymmetric Peroxidation | Cinchona catalyst / TBHP | δ-Peroxy-β-keto ester |

| Hydrolysis & Decarboxylation | Acid or Base, Heat | Ketone, CO₂ |

Mechanistic Investigations and Theoretical Studies on 3 Oxooctanoic Acid Tert Butyl Ester Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic utility of 3-oxooctanoic acid tert-butyl ester largely stems from the reactivity of its β-keto group, which can undergo a variety of transformations, most notably reduction to form the corresponding β-hydroxy ester. The mechanisms of these reactions, particularly in the context of catalysis and asymmetric induction, have been a subject of intense research.

Catalytic and Asymmetric Induction Mechanisms

The asymmetric reduction of β-keto esters is a powerful method for producing enantiomerically pure β-hydroxy esters, which are key intermediates in the synthesis of numerous pharmaceuticals and natural products. Both chemical and enzymatic catalysts have been developed for this purpose.

Chemical Catalysis: Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly effective for the asymmetric hydrogenation of β-keto esters. The mechanism of the Noyori asymmetric hydrogenation is believed to involve the formation of a ruthenium-enolate intermediate. The chirality of the BINAP ligand dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer of the β-hydroxy ester in high excess. harvard.edu The rigid C2-symmetric structure of the BINAP ligand creates a chiral environment around the metal center, effectively differentiating the two faces of the prochiral ketone.

For instance, in the asymmetric hydrogenation of β-keto esters catalyzed by Ru-BINAP complexes, the substrate can coordinate to the ruthenium center in two possible diastereomeric transition states. The steric interactions between the substrate and the phenyl groups of the BINAP ligand destabilize one of these transition states, leading to a highly enantioselective reaction. harvard.edu A study on the asymmetric hydrogenation of tert-butyl S-substituted-hydroxy-3-oxohexanoate, a close analog of 3-oxooctanoic acid tert-butyl ester, using a Ru-BINAP catalyst demonstrated high conversion and diastereoselectivity, as shown in the table below. lookchem.com

| Substrate (R group) | Catalyst | Conversion (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| CH3 | (R)-Ru-BINAP | 100 | 95:5 |

| C3H7 | (R)-Ru-BINAP | 100 | 78:22 |

Enzymatic Catalysis: Enzymes, particularly carbonyl reductases and alcohol dehydrogenases, are widely used for the asymmetric reduction of β-keto esters. These enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity. For example, reductases from Candida magnoliae have been shown to effectively reduce various β-keto esters to their corresponding (S)-hydroxy esters with high enantiomeric excess. researchgate.netnih.gov The mechanism of these enzymatic reductions involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate within the chiral active site of the enzyme. The specific interactions between the substrate and the amino acid residues of the active site are responsible for the high degree of stereocontrol.

Detailed Studies on Transition States and Intermediates (e.g., tetrahedral intermediates)

The reduction of the ketone functionality in 3-oxooctanoic acid tert-butyl ester proceeds through a transient tetrahedral intermediate. In the case of metal-catalyzed hydrogenation, the hydride is transferred from the metal to the carbonyl carbon, forming a metal-alkoxide tetrahedral intermediate. Subsequent protonolysis releases the β-hydroxy ester product.

In enzymatic reductions, the cofactor (NADH or NADPH) delivers a hydride to the carbonyl carbon, forming a tetrahedral oxyanion intermediate. This intermediate is stabilized by interactions with acidic amino acid residues or metal ions within the enzyme's active site. A proton is then transferred from a nearby acidic residue (e.g., tyrosine or lysine) to the oxyanion to yield the final alcohol product.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity and selectivity of chemical reactions. For the transformations of 3-oxooctanoic acid tert-butyl ester, computational studies can provide detailed insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

DFT calculations can be used to model the entire catalytic cycle of a reaction, such as the Ru-BINAP catalyzed hydrogenation of β-keto esters. By calculating the energies of the intermediates and transition states, researchers can determine the rate-determining step and identify the key interactions that control the enantioselectivity. These models can accurately predict which diastereomeric transition state is lower in energy, thus explaining the observed stereochemical outcome.

In the context of enzymatic catalysis, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the binding of the substrate within the enzyme's active site. These studies can reveal the specific hydrogen bonding and steric interactions that orient the substrate for a highly selective hydride transfer from the cofactor. For example, modeling can show how the alkyl chain and the tert-butyl ester group of 3-oxooctanoic acid tert-butyl ester fit into the active site of a reductase, leading to the preferential formation of one enantiomer of the product.

Kinetic Studies of Reaction Rates and Product Distributions

Kinetic studies are essential for quantifying the efficiency and selectivity of a chemical transformation. For the reactions of 3-oxooctanoic acid tert-butyl ester, kinetic analysis can provide information on reaction rates, the influence of substrate and catalyst concentrations, and the distribution of products under various conditions.

In the context of asymmetric catalysis, kinetic resolution is a key concept. If the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent, one enantiomer can be obtained in high enantiomeric excess. Lipases are commonly used for the kinetic resolution of alcohols and esters. nih.govrsc.org For a hypothetical kinetic resolution of racemic 3-hydroxyoctanoic acid tert-butyl ester via lipase-catalyzed transesterification, the relative rates of acylation of the (R)- and (S)-enantiomers would determine the enantiomeric excess of the remaining alcohol and the produced ester.

The progress of a reaction can be monitored over time to determine the initial reaction rate. By varying the concentrations of the substrate, catalyst, and other reagents, a rate law can be established, which provides a mathematical description of the reaction kinetics. This information is crucial for optimizing reaction conditions to maximize yield and selectivity.

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and selectivities.

Solvent Effects: The solvent can influence a reaction in several ways, including solvating the reactants, intermediates, and transition states, and in some cases, participating directly in the reaction mechanism. In the asymmetric hydrogenation of β-keto esters, the polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and thus influence the enantioselectivity. For some ruthenium-catalyzed hydrogenations, a change in solvent from ethanol (B145695) to tetrahydrofuran (B95107) (THF) or acetone (B3395972) has been observed to invert the configuration of the product. nih.gov

Catalyst Effects: The nature of the catalyst is arguably the most critical factor in determining the outcome of a reaction. In the asymmetric reduction of 3-oxooctanoic acid tert-butyl ester, the choice of the chiral ligand in a metal complex or the specific enzyme used will determine the absolute configuration of the resulting β-hydroxy ester. For example, using (R)-BINAP or (S)-BINAP as the ligand in a ruthenium catalyst will lead to the formation of opposite enantiomers of the product. Similarly, different microbial reductases can exhibit opposite stereopreferences for the same substrate. The catalyst loading is also a crucial parameter, as it affects the reaction rate and can sometimes influence selectivity.

Applications of 3 Oxooctanoic Acid Tert Butyl Ester As a Key Synthetic Intermediate

Precursors in Pharmaceutical Intermediate Synthesis and Analogues

The structural motif of a β-keto ester is a common feature in the retrosynthetic analysis of many pharmaceutical compounds. 3-Oxooctanoic acid tert-butyl ester serves as a readily available building block that can be elaborated into more complex structures, particularly those requiring a specific chain length and stereochemistry.

Atorvastatin (B1662188), a leading synthetic cholesterol-lowering drug, features a complex chiral dihydroxy heptanoic acid side chain. The synthesis of this side chain often relies on key intermediates that can be prepared from β-keto ester precursors. While various synthetic routes exist, a common strategy involves the construction of a 6-carbon chain with specific stereocenters. 3-Oxooctanoic acid tert-butyl ester, or its close analogues, are foundational to this approach.

The synthesis begins with a crossed Claisen condensation. organic-chemistry.orggoogle.comresearchgate.netnih.gov This reaction forms a new carbon-carbon bond by combining two different esters in the presence of a strong base. To generate a precursor for the atorvastatin side chain, an ester of hexanoic acid can be condensed with tert-butyl acetate (B1210297). This creates a β-keto ester backbone. Subsequent chemical or enzymatic reduction steps are then employed to install the required hydroxyl groups with high stereoselectivity.

One of the crucial intermediates in many atorvastatin syntheses is tert-butyl (3R, 5S)-6-cyano-3,5-dihydroxyhexanoate. orgsyn.org Chemo-enzymatic methods have been developed that start from related keto-ester precursors. For example, alcohol dehydrogenases have been used for the diastereoselective reduction of tert-butyl 6-chloro-(5S)-hydroxy-3-oxohexanoate to afford tert-butyl 6-chloro-(3R,5S)-dihydroxyhexanoate, a direct precursor to the atorvastatin side chain. researchgate.netnih.gov The initial oxo-ester provides the necessary carbonyl group for the critical, stereochemistry-defining reduction step. The tert-butyl ester group is favored in these syntheses due to its stability under various reaction conditions and its clean, acid-labile deprotection in later stages of the synthesis. nih.gov

Table 1: Synthetic Utility in Atorvastatin Intermediate Preparation

| Step | Reaction Type | Role of β-Keto Ester Moiety | Key Intermediate Example |

|---|---|---|---|

| 1 | Claisen Condensation | Forms the carbon backbone of the side-chain precursor. organic-chemistry.orgnih.gov | tert-Butyl 3-oxohexanoate (B1246410) (analogue) |

| 2 | Asymmetric Reduction | The keto group is reduced to a hydroxyl group, setting a key stereocenter. researchgate.net | tert-Butyl 6-chloro-(3R,5S)-dihydroxyhexanoate |

| 3 | Cyanolysis/Functionalization | The chain is further elaborated to introduce other necessary functional groups. orgsyn.org | tert-Butyl (3R, 5S)-6-cyano-3,5-dihydroxyhexanoate |

Unnatural amino acids and peptidomimetics—molecules that mimic the structure and function of peptides—are of significant interest in drug discovery for their enhanced stability and tailored biological activity. ambeed.comnih.gov The β-keto ester functionality of 3-oxooctanoic acid tert-butyl ester is an ideal starting point for the synthesis of novel, non-natural α-amino acids.

The primary transformation is the reductive amination of the ketone at the C3 position. This reaction introduces an amino group, which, along with the existing carboxylic acid functionality (protected as the tert-butyl ester), forms the core of an amino acid. By using chiral reagents or catalysts during the reduction, it is possible to control the stereochemistry at the newly formed chiral center, leading to enantiomerically pure amino acids. The pentyl side chain (from the octanoic acid backbone) provides lipophilicity, a desirable trait for many drug candidates.

Furthermore, the tert-butyl ester is a widely used protecting group for the C-terminus in solid-phase peptide synthesis (SPPS). organic-chemistry.org Its steric bulk prevents it from being cleaved under the basic conditions typically used for Fmoc-deprotection, but it can be easily removed during the final acid-mediated cleavage from the resin. This orthogonality makes building blocks derived from 3-oxooctanoic acid tert-butyl ester compatible with standard peptide synthesis protocols, allowing for their incorporation into novel peptidomimetic structures.

Building Blocks for Natural Product Synthesis

Many complex natural products, particularly polyketides, are biosynthesized through the sequential addition of simple carboxylic acid-derived "extender units," such as malonyl-CoA and methylmalonyl-CoA. Type III polyketide synthases (PKSs), for instance, use acyl-CoA thioesters as starter and extender units to build poly-β-keto chains, which then cyclize to form diverse aromatic scaffolds. nih.gov

3-Oxooctanoic acid tert-butyl ester can be viewed as a synthetic mimic of an early-stage intermediate in polyketide biosynthesis (e.g., a hexanoyl-CoA starter unit condensed with a malonyl-CoA extender unit). This makes it a valuable building block for the biomimetic synthesis of natural products or their analogues. Its 1,3-dicarbonyl functionality allows for a wide range of cyclization reactions to form heterocyclic and carbocyclic ring systems, which are common cores in many biologically active natural products. The pentyl side chain can be a part of the final structure or can be further modified. While specific total syntheses employing this exact building block are not extensively documented, its potential lies in its ability to replicate the reactivity of biosynthetic intermediates in a laboratory setting.

Enabling Functionalization in Bioconjugation and Materials Science through tert-Butyl Protected Linkers

The development of functional materials and bioconjugates often requires linker molecules that can covalently attach to a surface or a biomolecule. These linkers frequently incorporate a protecting group that allows for controlled, sequential reactions. The structure of 3-oxooctanoic acid tert-butyl ester is well-suited for such applications.

The β-keto ester portion of the molecule can be used to attach the linker to a substrate. For example, it can react with amines on a surface or a protein to form stable enamines. Alternatively, the active methylene (B1212753) group between the two carbonyls can be functionalized. The key feature is the tert-butyl ester, which acts as a "safety catch" protecting group. organic-chemistry.org It is stable to a wide range of reaction conditions used to attach the linker but can be selectively removed later with acid. This unmasks a carboxylic acid, which can then be used for a second coupling reaction, for instance, attaching a signaling molecule, a drug, or another polymer. This strategy allows for the stepwise construction of complex molecular architectures on surfaces or macromolecules.

Table 2: Potential Application as a Functional Linker

| Feature | Chemical Group | Function |

|---|---|---|

| Attachment Point | β-Keto ester | Reacts with substrates (e.g., amines) to form a covalent bond. |

| Protecting Group | tert-Butyl ester | Masks a carboxylic acid group, preventing it from reacting prematurely. Stable to many conditions. organic-chemistry.org |

Development of Advanced Organic Reagents and Ligands

The 1,3-dicarbonyl motif is a classic chelating unit in coordination chemistry. Upon deprotonation of the acidic α-carbon, 3-oxooctanoic acid tert-butyl ester forms an enolate anion that can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. This is analogous to the well-known acetylacetonate (B107027) (acac) ligand.

By synthesizing ligands derived from 3-oxooctanoic acid tert-butyl ester, it is possible to create metal complexes with tailored properties. The pentyl chain can influence the solubility and steric environment of the resulting complex, while the tert-butyl ester can be retained or modified. These metal complexes can find applications as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The specific electronic and steric properties imparted by this ligand can fine-tune the reactivity and selectivity of the metal catalyst. Additionally, the core structure can be used to synthesize other advanced reagents, such as chiral organocatalysts or dienophiles for Diels-Alder reactions. orgsyn.org

Emerging Research Directions and Future Perspectives for 3 Oxooctanoic Acid Tert Butyl Ester Chemistry

Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the synthesis of β-keto esters like 3-oxooctanoic acid tert-butyl ester, flow chemistry provides a pathway to overcome the limitations of conventional methods.

A key development in this area is the use of continuous processes for Claisen condensation, a fundamental reaction for forming β-keto esters. google.com A patented process describes a method where an ester and a ketone are continuously fed into a reaction zone with a base to induce condensation. This is followed by continuous neutralization and extraction, allowing for a highly controlled and efficient production stream. google.com Such a setup minimizes reaction volume, improves heat and mass transfer, and allows for the safe handling of reactive intermediates.

Furthermore, flow chemistry is being integrated with biocatalysis to create highly efficient and sustainable systems. For instance, packed bed reactors (PBRs) containing immobilized enzymes have been developed for the continuous reduction of β-keto esters. rsc.org These systems demonstrate excellent operational stability, with one study reporting the continuous production of an enantiopure β-hydroxy ester for over 21 days, achieving a high space-time yield of 49.5 g L⁻¹ h⁻¹. rsc.org This approach combines the efficiency of continuous processing with the selectivity of biocatalysis, paving the way for the industrial-scale green synthesis of chiral derivatives from precursors like 3-oxooctanoic acid tert-butyl ester.

Enzyme-Catalyzed and Biocatalytic Transformations for Green Chemistry Applications

The principles of green chemistry increasingly guide the development of new synthetic routes, emphasizing the use of biodegradable catalysts and mild reaction conditions. Enzyme-catalyzed and biocatalytic transformations of β-keto esters are central to this movement, offering unparalleled selectivity and reducing environmental impact. georgiasouthern.edu

Lipases, a class of hydrolases, are particularly effective for the synthesis and modification of β-keto esters. nih.gov Lipase-catalyzed transesterification is a powerful method for producing a wide array of β-keto esters from readily available methyl or ethyl esters. nih.govgoogle.com For example, Candida antarctica lipase (B570770) B (CALB) has been used in solvent-free conditions to catalyze the transesterification of ethyl acetoacetate (B1235776) with various alcohols, including primary, secondary, allylic, and propargylic types, with high yields. rsc.orggoogle.com This chemoselectivity and operation under mild conditions make it an attractive method for synthesizing specialized esters like 3-oxooctanoic acid tert-butyl ester. nih.gov

Beyond synthesis, biocatalysts are crucial for producing chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases are widely used for the asymmetric reduction of the ketone group in β-keto esters to produce enantiomerically pure β-hydroxy esters, which are valuable pharmaceutical intermediates. rsc.orggeorgiasouthern.edu Researchers have developed self-sufficient heterogeneous biocatalysts where the enzyme and the necessary redox cofactors are co-immobilized, eliminating the need for an expensive external supply of NADH or NADPH. rsc.org These advanced biocatalytic systems exhibit high turnover numbers and meet the efficiency standards required for industrial implementation, highlighting a sustainable future for the chiral derivatives of 3-oxooctanoic acid tert-butyl ester. rsc.orggeorgiasouthern.edu

Table 1: Examples of Enzyme-Catalyzed Reactions on β-Keto Esters This table is interactive. You can sort and filter the data.

| Catalyst | Reaction Type | Substrate Example | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Ethyl Acetoacetate & various alcohols | β-Keto Ester | High yields (>90%) under mild, solvent-free conditions; resolves racemic alcohols. | google.com |

| Thermus thermophilus HBDH | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | (S)-β-Hydroxy Ester | Part of an enantiodivergent system for producing either (R) or (S) enantiomers. | rsc.org |

| Lactobacillus kefir KRED | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | (R)-β-Hydroxy Ester | High stability in continuous flow reactor; achieved max Space-Time Yield of 49.5 g L⁻¹ h⁻¹. | rsc.org |

| Polyaniline Salt | Transesterification | Ethyl Acetoacetate & n-Hexanol | Hexyl Acetoacetate | Efficient catalysis with high yields (96%); catalyst is reusable. | rsc.org |

| Tyrosinase (Agaricus bisporus) | Hydroxylation | 4-Hydroxyphenylpropanoic acid esters | Catechol Derivatives | Two-step enzymatic synthesis of lipophilic catechols. | nih.gov |

Development of Novel Stereoselective Methods

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For β-keto esters, research is intensely focused on developing novel stereoselective methods to control the creation of chiral centers. The molecular skeleton of chiral β-ketoesters is a valuable tool in the synthesis of natural products and medicinal compounds. acs.org

A significant area of development is the use of chiral β-ketoesters as key intermediates in multi-step syntheses. For example, an enantio-enriched β-ketoester was employed as a critical starting material in an 11-step synthesis of a complex chiral β-amino acid with three contiguous chiral centers. sci-hub.st The stereochemistry was controlled through a highly selective 1,4-addition of a methyl group followed by stereoselective catalytic hydrogenation. sci-hub.st

Organocatalysis has also emerged as a powerful tool for the enantioselective transformation of β-ketoesters. acs.org Chiral amines, such as proline and its derivatives, can catalyze asymmetric α-functionalization reactions, including alkylations and Michael additions, on β-keto esters with high enantioselectivity. Furthermore, phase-transfer catalysis is being used for the asymmetric α-alkylation of cyclic β-keto esters, providing another route to chiral architectures. acs.org These methods avoid the use of metal catalysts and often proceed under mild conditions, aligning with green chemistry principles while providing access to a diverse range of optically active products derived from precursors like 3-oxooctanoic acid tert-butyl ester.

Integration into Multi-Step Cascades and One-Pot Reactions

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, offer remarkable efficiency by reducing the need for intermediate purification steps, saving time, solvents, and reagents. The unique reactivity of β-keto esters makes them ideal participants in such processes.

Recent research has developed elegant one-pot methods for the synthesis of β-keto esters themselves. One such method involves the reaction of carboxylic acids with ynol ethers, promoted by a silver catalyst, which proceeds through an α-acyloxy enol ester intermediate that rearranges to the final β-keto ester. nih.govacs.org This approach avoids the pre-activation of the carboxylic acid and works under mild conditions with a broad substrate scope. nih.govacs.org Another simple "one-pot, one-step" method involves the reaction of acyl chlorides with sodium ethyl acetoacetate, where the subsequent deacetylation occurs simply by heating the reaction mixture. researchgate.net

Beyond their synthesis, β-keto esters are being integrated into powerful palladium-catalyzed cascade reactions. Allyl β-keto esters can generate palladium enolates, which then participate in a variety of transformations within the same pot, including aldol (B89426) condensations and Michael additions. nih.gov For example, a substrate containing both an allyl β-keto ester and an aldehyde group can undergo an intramolecular aldol condensation under neutral conditions, forming cyclic products that would be challenging to synthesize otherwise. nih.gov Similarly, radical cascade reactions triggered by agents like tert-butyl nitrite (B80452) have been developed to construct complex heterocyclic structures from simple starting materials in a single operation. researchgate.net

Table 2: Overview of One-Pot and Cascade Methodologies This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Carboxylic Acids, Ynol Ethers, Ag₂O, DMAP | β-Keto Esters | Direct synthesis from carboxylic acids without pre-activation. | nih.govacs.org |

| One-Pot Synthesis | Acyl Chlorides, Sodium Ethyl Acetoacetate | β-Keto Esters | Simple deacetylation by heating, no additional reagents needed. | researchgate.net |

| Palladium-Catalyzed Cascade | Allyl β-Keto Esters, Aldehydes | Cyclic Aldol Products | Intramolecular aldol condensation proceeds under neutral conditions. | nih.gov |

| Radical Cascade | Alkenes, Aldehydes, tert-Butyl Nitrite | Isoxazoles | Metal-free, multi-component strategy for heterocycle synthesis. | researchgate.net |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a rapidly expanding field with applications in materials science, sensing, and nanotechnology. The amphiphilic nature of molecules like 3-Oxooctanoic acid tert-butyl ester, which contains a polar β-keto ester head and a nonpolar alkyl tail, makes them intriguing candidates for designing self-assembling systems.

While direct research into the supramolecular applications of 3-oxooctanoic acid tert-butyl ester is nascent, related structures provide a strong indication of future potential. The ability of molecules to form ordered structures like micelles, vesicles, or liquid crystals is governed by the balance of hydrophilic and hydrophobic interactions. The β-keto ester group can participate in hydrogen bonding and metal coordination, providing directional interactions that can guide self-assembly.

Furthermore, chiral phosphinothioic acids containing a tert-butyl group have been investigated as synthons for creating supramolecular organometallic complexes. nih.gov These molecules form homodimers in the solid state through hydrogen bonding, creating well-defined building blocks for larger crystal lattices. This principle could be extended to β-keto esters, where the keto-enol tautomerism and hydrogen bonding capability could be exploited to form predictable supramolecular architectures. The design of β-keto esters as quorum-sensing inhibitors has also been explored, with molecular docking studies suggesting specific interactions with protein receptors, a process fundamentally governed by intermolecular forces. nih.gov These examples underscore the potential for 3-oxooctanoic acid tert-butyl ester and its derivatives to be used as designer molecules in the bottom-up fabrication of functional supramolecular materials.

Q & A

Basic: What are the established synthetic routes for 3-oxooctanoic acid t-butyl ester, and what methodological considerations are critical for yield optimization?

Answer:

this compound is typically synthesized via condensation reactions. For example, describes a protocol where 2,3-O-isopropylidene-β-threo-pentulofuranose is condensed with 3-oxooctanoic acid, followed by treatment with TFA:H₂O (9:1) to yield syringolide derivatives. Key considerations include:

- Substrate purity : Impurities in the β-keto acid (e.g., 3-oxooctanoic acid) can lead to side reactions.

- Acid catalysis : Controlled use of trifluoroacetic acid (TFA) ensures efficient ester cleavage without degrading the t-butyl group.

- Temperature control : Reactions are often conducted at 0–25°C to prevent thermal decomposition of the β-keto ester intermediate .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer:

The following methods are critical:

- ¹H/¹³C NMR : Key signals include the t-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the carbonyl resonance (δ ~170–210 ppm for ¹³C). provides reference data for analogous t-butyl esters, such as tert-butyl acetoacetate (CAS 1694-31-1) .

- IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (β-keto C=O) confirm functional groups.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 158 for tert-butyl acetoacetate) and fragmentation patterns validate the molecular structure .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While direct safety data for this ester are limited, and outline general precautions for β-keto acids and esters:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How does the reactivity of this compound compare to other β-keto esters in nucleophilic acyl substitution reactions?

Answer:

The t-butyl group enhances steric hindrance, reducing nucleophilic attack at the carbonyl compared to methyl or ethyl esters. highlights that β-keto esters like 3-oxooctanoic acid S-(20-acetamidoethyl) ester are less reactive toward polyketide synthases (PKSs) due to steric effects, requiring optimized reaction conditions (e.g., higher enzyme concentrations or extended reaction times) . Comparative studies with tert-butyl acetoacetate ( ) suggest similar trends, where bulky esters stabilize the enolate intermediate but slow kinetic resolution .

Advanced: How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?

Answer:

Discrepancies often arise from solvent polarity or keto-enol tautomerism. Methodological solutions include:

- Deuterated solvent screening : Use CDCl₃ for non-polar environments or DMSO-d₆ to stabilize enolic forms.

- Temperature variation : Low temperatures (e.g., –40°C) can "freeze" tautomers, simplifying splitting patterns.

- Reference standards : Compare with tert-butyl acetoacetate ( ) or analogous esters to validate chemical shifts .

Advanced: What role does this compound play in studying polyketide biosynthesis, and what experimental challenges arise?

Answer:

This ester serves as a substrate analogue for polyketide synthases (PKSs) in mechanistic studies. demonstrates its use in probing PKS substrate specificity, but challenges include:

- Enzyme compatibility : The t-butyl group may hinder binding to PKS active sites, requiring mutagenesis or directed evolution to improve activity.

- Detection limits : LC-MS or radiolabeled substrates (e.g., ¹⁴C-labeled esters) enhance sensitivity in tracking reaction progress .

Advanced: How can researchers optimize purification protocols for this compound to minimize hydrolysis?

Answer:

- Chromatography : Use silica gel columns with ethyl acetate/hexane (10–20% EtOAc) to separate hydrolyzed byproducts.

- Low-temperature crystallization : Recrystallize from cold hexane to isolate the ester while avoiding aqueous conditions.

- Stabilizers : Add anhydrous MgSO₄ during storage to absorb trace moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.